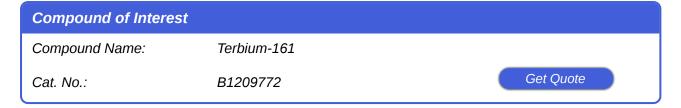


Preliminary studies of Terbium-161 in prostate cancer models

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An In-depth Technical Guide on the Core of Preliminary Studies of **Terbium-161** in Prostate Cancer Models

Introduction

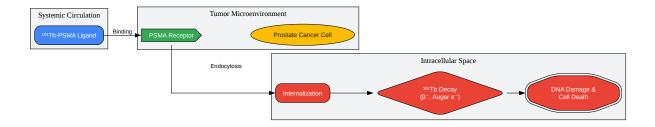
Terbium-161 (161 Tb) is an emerging radionuclide for targeted cancer therapy, particularly for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4][5] Its therapeutic potential stems from a unique decay profile, which includes the emission of β^- particles, conversion electrons, and a significant number of low-energy Auger electrons.[1][2][3][4][5][6] This combination is theoretically more effective for treating both larger tumors and micrometastases than radionuclides that only emit β^- particles, such as Lutetium-177 (177 Lu).[7][8] Preclinical studies have focused on coupling 161 Tb with ligands targeting the prostate-specific membrane antigen (PSMA), a protein highly overexpressed on the surface of prostate cancer cells.[1][2][3] [4][9] This guide provides a detailed overview of the core preclinical findings, experimental methodologies, and the therapeutic rationale for using 161 Tb-based radioligand therapy in prostate cancer models.

Mechanism of Action and Signaling Pathway

The therapeutic strategy involves a PSMA-targeting ligand, such as PSMA-617 or PSMA-I&T, which is chelated to 161 Tb.[3][9][10] This radiolabeled molecule is administered intravenously and circulates throughout the body. The PSMA ligand selectively binds to PSMA receptors on prostate cancer cells. Following binding, the 161 Tb-PSMA complex is internalized by the cell. The decay of 161 Tb within or near the cancer cell releases a cascade of β^- particles and Auger



electrons, which induce DNA damage and ultimately lead to cell death. The short range of Auger electrons is particularly advantageous for targeting microscopic disease.[7]



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Caption: Targeted delivery and action of ¹⁶¹Tb-PSMA radioligand therapy.

Experimental Protocols Radiolabeling of PSMA Ligands

A novel method for radiolabeling PSMA-617 with ¹⁶¹Tb has been developed, optimizing parameters from existing literature.[11]

- Preparation of Reaction Mixture: To a tube containing 50 μL of ascorbic acid, 1 mL of sodium acetate buffer (labeling buffer) and 185 MBq of ¹⁶¹TbCl₃ are added. The pH of the reaction mixture is adjusted to 4.5.[11]
- Incubation: The mixture is incubated at 95°C for 10 minutes.[11]
- Addition of Ligand: 25 μL of PSMA-617 is added to the reaction mixture.[11]
- Final Incubation and Cooling: The final mixture is incubated at 95°C for approximately 25 minutes and then allowed to cool to room temperature.[11]



 Quality Control: The radiochemical yield and purity are determined using radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[11][12]

In Vitro Cell Studies

In vitro experiments are crucial for assessing the efficacy and specificity of the radioligand.

- Cell Lines: PSMA-positive prostate cancer cell lines (e.g., PC-3 PIP, LNCaP) and PSMA-negative cell lines (e.g., PC-3 flu) are used.[9][11]
- Cell Viability (MTT Assay) and Survival (Clonogenic Assay):
 - Cells are seeded in multi-well plates.[11]
 - They are then exposed to varying concentrations of ¹⁶¹Tb-PSMA-617, ¹⁷⁷Lu-PSMA-617, or control substances.[1][3][4][9][11]
 - After a set incubation period, cell viability is assessed using an MTT assay, and the ability
 of cells to form colonies is measured by a clonogenic assay.[1][2][3][4]
- Cellular Uptake Studies:
 - Cells are seeded in 24-well plates.[11]
 - \circ A medium containing 161 Tb-PSMA-617 (e.g., 4.625 MBq / 0.625 μg PSMA) is added to each well.[11]
 - At various time points (e.g., 1, 2, 4, 8, and 24 hours), the medium is removed, and the cells are washed.[11]
 - The radioactivity associated with the cells is measured using a gamma counter to determine uptake efficiency.[11]

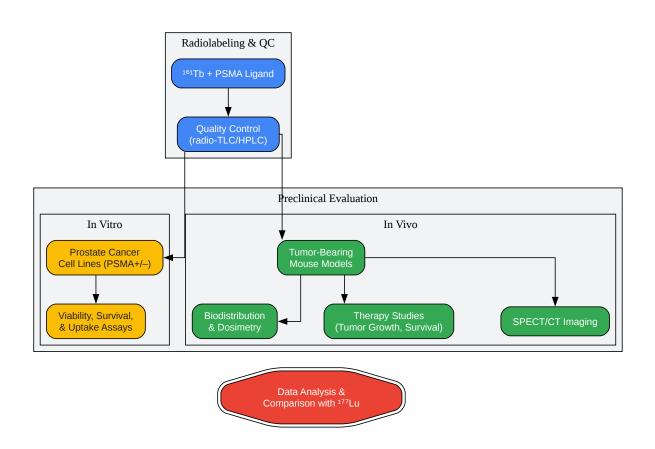
In Vivo Animal Studies

Animal models, typically tumor-bearing mice, are used to evaluate the biodistribution, imaging potential, and therapeutic efficacy of the radioligand.



- Animal Models: Mice (e.g., athymic nude mice) are subcutaneously inoculated with PSMA-positive and/or PSMA-negative prostate cancer cells to induce tumor xenografts.[9] Studies commence when tumors reach a volume of approximately 50-200 mm³.[9]
- Biodistribution Studies:
 - \circ Tumor-bearing mice are intravenously injected with 161 Tb-PSMA-617 (e.g., 5.0 MBq, 1 nmol, 100 μ L).[9]
 - At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), mice are sacrificed.
 - Selected organs and tissues (tumor, blood, kidneys, liver, muscle, etc.) are collected,
 weighed, and the radioactivity is measured using a gamma counter.[9]
 - Uptake is typically expressed as a percentage of the injected activity per gram of tissue (% IA/g).[9]
- Therapy Studies:
 - Mice with established tumors are randomly assigned to treatment groups (e.g., untreated control, 5.0 MBq ¹⁶¹Tb-PSMA-617, 10 MBq ¹⁶¹Tb-PSMA-617).[1][3][4][6][9]
 - A single dose of the radioligand is administered intravenously.
 - Tumor growth, body weight, and overall health are monitored regularly.[10][12]
 - The primary endpoints are typically tumor growth inhibition and median survival.[1][3][4][6]
 [9]
- Imaging Studies:
 - SPECT/CT imaging can be performed at different time points after injection of ¹⁶¹Tb-PSMA-617 to visualize the biodistribution of the radioligand in vivo.[10][11]





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Caption: Workflow of preclinical studies for ¹⁶¹Tb-PSMA radioligands.

Data Presentation In Vitro Efficacy



Preliminary studies consistently show that ¹⁶¹Tb-PSMA-617 is more effective at reducing the viability and survival of PSMA-positive prostate cancer cells compared to ¹⁷⁷Lu-PSMA-617.[1] [3][4][6][9] This enhanced effect is not observed in PSMA-negative cells, confirming the target specificity of the treatment.[9] One study found that ¹⁶¹Tb-PSMA-617 was up to 3-fold more effective than its ¹⁷⁷Lu counterpart in vitro.[9]

Cell Line	Radioligand	Outcome	Result
PC-3 PIP (PSMA+)	¹⁶¹ Tb-PSMA-617	Cell Viability & Survival	More reduced compared to ¹⁷⁷ Lu-PSMA-617[1][3][4][6]
PC-3 flu (PSMA-)	¹⁶¹ Tb-PSMA-617	Cell Viability & Survival	No significant difference compared to ¹⁷⁷ Lu-PSMA-617[9]
LNCaP (PSMA+)	¹⁶¹ Tb-PSMA-617	Cytotoxicity	Cytotoxic effect observed[11][13]
PC-3 (PSMA-)	¹⁶¹ Tb-PSMA-617	Cytotoxicity	No cytotoxic effect observed[11][13]

In Vivo Biodistribution

Biodistribution studies in PC-3 PIP/flu tumor-bearing mice have shown that ¹⁶¹Tb-PSMA-617 and ¹⁷⁷Lu-PSMA-617 have very similar tissue distribution profiles, indicating that the choice of radionuclide does not alter the pharmacokinetics of the PSMA-617 ligand.[1][3][4][6][9] High uptake is observed in PSMA-positive tumors, with lower accumulation in other organs except for the kidneys, which is a known site of PSMA ligand accumulation.[9][11]



Organ/Tissue	Time (post-injection)	¹⁶¹ Tb-PSMA-617 Uptake (% IA/g, Mean ± SD)
PC-3 PIP Tumor (PSMA+)	4 h	49 ± 5.5[9]
96 h	22 ± 4.3[9]	
PC-3 flu Tumor (PSMA-)	4 h	~2-3[9]
Kidneys	4 h	~20-30[9]
Blood	4 h	~2[9]
Liver	4 h	~1-2[9]
Muscle	4 h	<1[9]

In Vivo Therapeutic Efficacy

Therapy studies in mouse models have demonstrated the superiority of ¹⁶¹Tb-PSMA-617 over ¹⁷⁷Lu-PSMA-617.[1][3][4] Treatment with ¹⁶¹Tb-PSMA-617 leads to a dose-dependent inhibition of tumor growth and a significant prolongation of survival compared to both untreated controls and mice treated with ¹⁷⁷Lu-PSMA-617.[6][9][14][15]

Treatment Group	Median Survival (days)	Tumor Growth Inhibition	Notes
Untreated Control	19[1][3][4][6]	-	-
5.0 MBq ¹⁶¹ Tb-PSMA- 617	36[1][3][4][6]	Activity-dependent[9]	Superior to 5.0 MBq ¹⁷⁷ Lu-PSMA-617 (median survival: 32 days)[9]
10 MBq ¹⁶¹ Tb-PSMA- 617	65[1][3][4][6]	Activity-dependent[9]	In some cases, complete tumor remission was observed.[9]



Dosimetry calculations support these biological findings, indicating that ¹⁶¹Tb results in a 1.4-fold higher energy deposition in established tumors compared to ¹⁷⁷Lu. This advantage increases to approximately 4-fold for small cell clusters, highlighting its potential for treating micrometastatic disease.[9]

Conclusion

The preliminary studies of ¹⁶¹Tb in prostate cancer models consistently demonstrate its potential as a more effective therapeutic radionuclide than ¹⁷⁷Lu.[1][2][3][4] The superior in vitro cytotoxicity and in vivo therapeutic efficacy of ¹⁶¹Tb-labeled PSMA ligands are attributed to the additional emission of Auger and conversion electrons.[1][3][4][6] The similar biodistribution profiles of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled PSMA-617 confirm that the targeting properties of the ligand are maintained.[1][3][4][6][9] These compelling preclinical data provide a strong rationale for the ongoing and future clinical translation of ¹⁶¹Tb-based radioligand therapies for patients with metastatic castration-resistant prostate cancer.[1][2][3][4][6]

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